molecular formula C16H28N2O2 B6222969 tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate CAS No. 2770359-14-1

tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

Cat. No. B6222969
CAS RN: 2770359-14-1
M. Wt: 280.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is a chemical compound that has been widely used in scientific research. It is a complex compound with a unique structure that makes it useful in various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in various reactions. It can also form stable complexes with metals, which can act as catalysts in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate. However, it has been shown to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate in lab experiments include its unique structure, which makes it useful in various applications. It is also stable under normal laboratory conditions and can be easily synthesized. However, its limitations include the lack of information on its mechanism of action and limited information on its biochemical and physiological effects.

Future Directions

There are many future directions for the use of tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate in scientific research. It can be used as a ligand in the synthesis of new metal complexes for catalytic reactions. It can also be used as a building block for the synthesis of new biologically active compounds. Additionally, further research is needed to understand its mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is a complex chemical compound that has been widely used in scientific research. Its unique structure makes it useful in various applications, including the synthesis of metal complexes and chiral ligands. Although limited information is available on its mechanism of action and biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis method of tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-bromomethylpiperidine-1-carboxylate with 3-aminobicyclo[1.1.1]pentane in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be increased by recrystallization or column chromatography.

Scientific Research Applications

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate has been used in various scientific research applications. It is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, it has been used as a building block for the synthesis of various biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with 3-aminobicyclo[1.1.1]pentane in the presence of a palladium catalyst to form tert-butyl 4-({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate. This intermediate is then treated with sodium azide and triphenylphosphine to form tert-butyl 4-({3-azidobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate, which is subsequently reduced with hydrogen gas in the presence of palladium on carbon to yield the final product.", "Starting Materials": [ "tert-butyl 4-bromopiperidine-1-carboxylate", "3-aminobicyclo[1.1.1]pentane", "palladium catalyst", "sodium azide", "triphenylphosphine", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: tert-butyl 4-bromopiperidine-1-carboxylate is reacted with 3-aminobicyclo[1.1.1]pentane in the presence of a palladium catalyst to form tert-butyl 4-({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate.", "Step 2: tert-butyl 4-({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is treated with sodium azide and triphenylphosphine to form tert-butyl 4-({3-azidobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate.", "Step 3: tert-butyl 4-({3-azidobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is reduced with hydrogen gas in the presence of palladium on carbon to yield tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate, the final product." ] }

CAS RN

2770359-14-1

Product Name

tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

Molecular Formula

C16H28N2O2

Molecular Weight

280.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.